

Technical Guide: 2-Chloroacrylamide (CAS No. 2034-79-9)

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Compound of Interest

Compound Name: 2-Chloroacrylamide

Cat. No.: B095450

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, safety, and potential applications of **2-Chloroacrylamide**, a reactive chemical intermediate of interest in drug discovery and chemical biology.

Core Chemical Information

2-Chloroacrylamide is a halogenated derivative of acrylamide. Its chemical structure features a reactive vinyl group and a chlorine atom, making it a versatile building block in organic synthesis and a potential covalent modifier of biological macromolecules.

Physicochemical Data

Property	Value	Source
CAS Number	2034-79-9	PubChem
Molecular Formula	C ₃ H ₄ ClNO	PubChem[1]
Molecular Weight	105.52 g/mol	PubChem
IUPAC Name	2-chloroacrylamide	PubChem
Canonical SMILES	<chem>C=C(C(=O)N)Cl</chem>	PubChem
InChI Key	YJRUXUWASEXJSP-UHFFFAOYSA-N	PubChem
Appearance	White to off-white crystalline solid (predicted)	Inferred from related compounds
Solubility	Soluble in water and polar organic solvents (predicted)	Inferred from related compounds

Synthesis of 2-Chloroacrylamide

While a specific, detailed experimental protocol for the synthesis of **2-Chloroacrylamide** is not readily available in the provided search results, a general and robust method for the synthesis of N-substituted acrylamides involves the acylation of an amine with acryloyl chloride. A plausible synthetic route for **2-Chloroacrylamide** would be the reaction of 2-chloroacrylic acid with an aminating agent. Alternatively, a process analogous to the synthesis of related α -chloroamides could be employed.

A general procedure for the synthesis of acrylamide derivatives is outlined below, which can be adapted for **2-Chloroacrylamide**.

General Experimental Protocol: Amide Coupling of 2-Chloroacrylic Acid

Materials:

- 2-Chloroacrylic acid

- Ammonia or an ammonia equivalent (e.g., ammonium chloride with a base)
- A coupling agent (e.g., EDC, HATU)
- A base (e.g., DIEA, triethylamine)
- Anhydrous solvent (e.g., DMF, DCM)

Procedure:

- Dissolve 2-chloroacrylic acid (1.0 eq) in an anhydrous solvent under an inert atmosphere.
- Add the coupling agent (1.1 eq) and a base (2.0 eq) to the solution.
- Introduce the aminating agent.
- Stir the reaction mixture at room temperature until completion, monitoring by TLC or LC-MS.
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Safety and Handling

A specific Safety Data Sheet (SDS) for **2-Chloroacrylamide** was not found in the search results. However, based on the SDS for the closely related compound 2-chloroacetamide, the following hazards and precautions should be considered.

Hazard Category	Description	Precautionary Measures
Acute Toxicity (Oral)	Toxic if swallowed.	Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, immediately call a poison center or doctor. [2] [3] [4]
Skin Sensitization	May cause an allergic skin reaction.	Avoid breathing dust. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice. [2] [3] [5]
Reproductive Toxicity	Suspected of damaging fertility or the unborn child.	Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, get medical advice. [2] [3] [4]
Personal Protective Equipment (PPE)	Eye protection, protective gloves, and lab coat are required. Work in a well-ventilated area or under a fume hood.	Use appropriate PPE to avoid direct contact with skin and eyes and to prevent inhalation.
Fire and Explosion	May emit toxic fumes of chlorine, nitrogen oxides, and carbon monoxide upon combustion.	Use a self-contained breathing apparatus in case of fire. [5]

Biological Activity and Applications

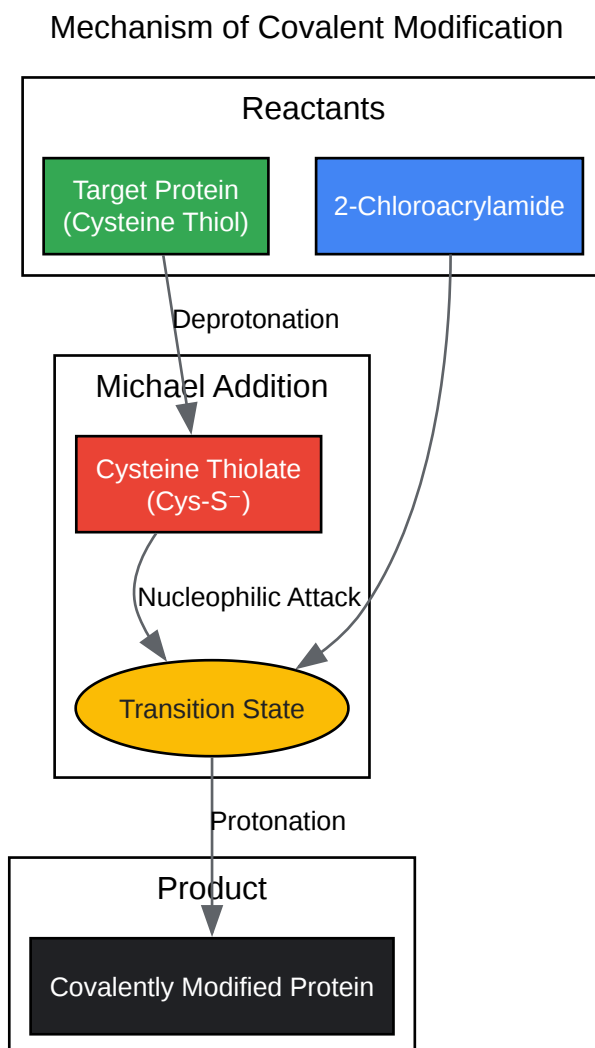
Acrylamide and its derivatives are known for their ability to act as Michael acceptors, enabling them to form covalent bonds with nucleophilic residues in proteins, most notably cysteine. This

property makes them valuable tools in chemical biology and drug discovery as covalent probes and inhibitors.

Covalent Modification of Proteins

2-Chloroacrylamide, with its electrophilic vinyl group, is expected to react with cysteine residues in proteins via a Michael addition reaction. This covalent modification can irreversibly inhibit enzyme activity or disrupt protein-protein interactions, making it a potential warhead for targeted covalent inhibitors.

The proposed mechanism for the covalent modification of a cysteine residue by **2-Chloroacrylamide** is depicted below.



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Caption: Covalent modification of a protein cysteine residue by **2-Chloroacrylamide**.

Potential as a Kinase Inhibitor

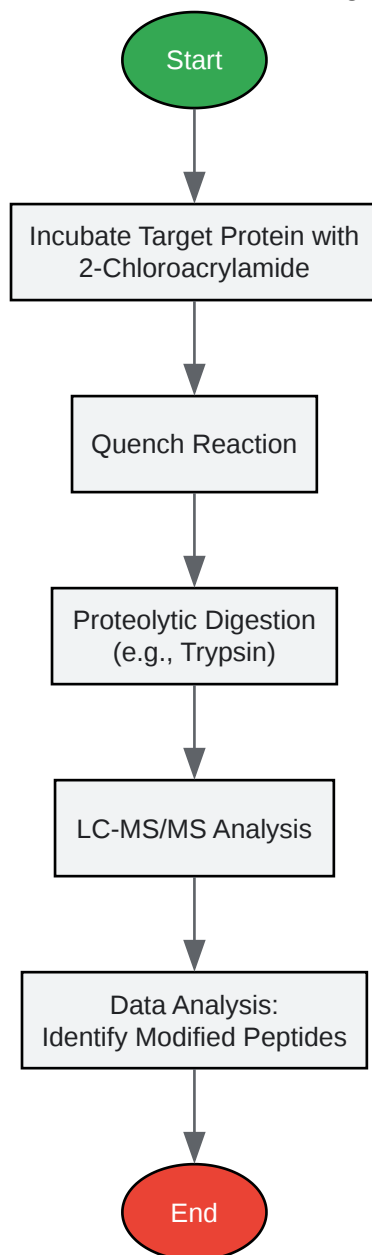
Derivatives of acrylamide have been successfully developed as covalent inhibitors of various kinases by targeting non-catalytic cysteine residues in or near the ATP-binding pocket. For example, 2-cyanoacrylamide derivatives have been synthesized as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key regulator of inflammatory signaling pathways.^{[6][7]} Given its reactivity, **2-Chloroacrylamide** could serve as a scaffold or warhead for the development of novel covalent kinase inhibitors.

Experimental Protocols

The following is a generalized workflow for assessing the covalent binding of **2-Chloroacrylamide** to a target protein using mass spectrometry.

Experimental Workflow: Mass Spectrometry-Based Target Engagement Assay

Workflow for Covalent Binding Assay



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Caption: A typical workflow for identifying covalent protein modification by mass spectrometry.

Protocol:

- Incubation: Incubate the purified target protein with a molar excess of **2-Chloroacrylamide** in a suitable buffer at a controlled temperature and for a defined time course.

- Quenching: Stop the reaction by adding a quenching agent, such as a reducing agent (e.g., DTT or TCEP) or by denaturation.
- Proteolytic Digestion: Digest the protein mixture into smaller peptides using a protease like trypsin.
- LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Search the MS/MS data against the protein sequence to identify peptides that have been modified by **2-Chloroacrylamide**, indicated by a mass shift corresponding to the addition of the compound.

This workflow can confirm covalent binding and identify the specific amino acid residue(s) that are modified.

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